Cas no 187725-00-4 (Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate)
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 4-chloro-, ethyl ester
- 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylicacid, 4-chloro-, ethyl ester
- 3-d]pyriMidine-6-carboxylate
- Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxyla
- Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyriMidin-6-carboxylate
- Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-6-carboxylic acid ethyl ester
- 4-Chloro-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid ethyl ester
- ETHYL 4-CHLORO-7HPYRROLO [2,3-D]PYRIMIDINE-6- CARBOXYLATE 1H-PYRROLO[2,3- D] PYRIMIDINE-6-CARBOXYLIC ACID
- BMVGJDTURCUCNP-UHFFFAOYSA-N
- PubChem14726
- CE0102
- RP09537
-
- MDL: MFCD09839778
- Inchi: 1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13)
- InChI Key: BMVGJDTURCUCNP-UHFFFAOYSA-N
- SMILES: ClC1=C2C=C(C(=O)OCC)NC2=NC=N1
Computed Properties
- Exact Mass: 225.03100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 252
- Topological Polar Surface Area: 67.9
Experimental Properties
- PSA: 67.87000
- LogP: 1.78800
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076938-1g |
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
187725-00-4 | 95% | 1g |
£218.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E846614-100mg |
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
187725-00-4 | 98% | 100mg |
441.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0154-25g |
ETHYL 4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLATE |
187725-00-4 | 95% | 25g |
$2000 | 2023-09-07 | |
| Matrix Scientific | 059869-250mg |
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, 95% |
187725-00-4 | 95% | 250mg |
$153.00 | 2023-09-06 | |
| Matrix Scientific | 059869-1g |
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, 95% |
187725-00-4 | 95% | 1g |
$447.00 | 2023-09-06 | |
| TRC | B126735-50mg |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
187725-00-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126735-100mg |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
187725-00-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B126735-500mg |
ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
187725-00-4 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Fluorochem | 076938-250mg |
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
187725-00-4 | 95% | 250mg |
£87.00 | 2022-03-01 | |
| Fluorochem | 076938-5g |
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
187725-00-4 | 95% | 5g |
£651.00 | 2022-03-01 |
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Suppliers
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Comprehensive Overview of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 187725-00-4)
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 187725-00-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its versatile structural framework. This pyrrolopyrimidine derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. Its unique chloro-substituted pyrrolopyrimidine core makes it a valuable building block for medicinal chemistry applications.
The growing interest in small molecule drug discovery has propelled the demand for specialized intermediates like Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Researchers frequently search for "pyrrolopyrimidine synthesis" or "kinase inhibitor scaffolds," reflecting the compound's relevance in targeted therapy development. Its ester functionality at the 6-position allows for further derivatization, enabling the creation of diverse compound libraries for high-throughput screening.
In the context of green chemistry trends, synthetic methodologies for 187725-00-4 have evolved to incorporate more sustainable protocols. Recent publications highlight improved yields through microwave-assisted synthesis and catalytic processes, addressing common queries about "efficient pyrrolopyrimidine preparation." The compound's stability under various conditions makes it particularly suitable for parallel synthesis approaches favored in modern drug discovery pipelines.
Analytical characterization of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves advanced techniques such as LC-MS and NMR spectroscopy, with particular attention to the chlorine-proton coupling patterns in the pyrrolo[2,3-d]pyrimidine system. These analytical data are crucial for researchers investigating "structure-activity relationships" in related compound series, a frequent topic in medicinal chemistry forums.
The compound's hydrogen bonding capacity and planar aromatic system contribute to its ability to interact with biological targets, particularly in ATP-binding sites of various enzymes. This property explains the surge in searches for "pyrrolopyrimidine protein interactions" among computational chemists developing molecular docking models. Recent studies have demonstrated its utility in designing selective kinase modulators with improved pharmacokinetic profiles.
From a regulatory perspective, CAS 187725-00-4 has been extensively documented in patent literature, particularly in applications related to cancer therapeutics and inflammatory disease treatments. The intellectual property landscape shows increasing filings incorporating this scaffold, responding to market needs for "novel heterocyclic therapeutics." Its drug-like properties meet multiple criteria of Lipinski's rule of five, making it attractive for lead optimization programs.
In material science applications, the conjugated π-system of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has shown potential in organic electronic materials development. Researchers exploring "heterocyclic semiconductors" have investigated its charge transport properties, though pharmaceutical applications remain the primary focus. The compound's thermal stability and crystallinity make it suitable for various formulation development studies.
Supply chain considerations for 187725-00-4 reflect the growing importance of quality-controlled intermediates in drug development. Manufacturers emphasize batch-to-batch consistency and impurity profiling, addressing frequent industry queries about "GMP-grade pyrrolopyrimidines." The compound's shelf stability and compatibility with common solvents contribute to its reliable performance in multistep syntheses.
Emerging research directions for Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate include its potential in PROTAC technology and covalent inhibitor design, topics generating substantial interest in recent conferences. Its halogenated structure provides handles for further cross-coupling reactions, enabling diverse structural modifications sought after in "fragment-based drug discovery" approaches.
Environmental fate studies of pyrrolopyrimidine compounds have become increasingly important, with 187725-00-4 serving as a model compound for biodegradation pathway investigations. This aligns with industry trends toward "sustainable pharmaceutical chemistry" and responds to regulatory requirements for environmental risk assessment of new chemical entities.
The global market for pharmaceutical intermediates containing the pyrrolo[2,3-d]pyrimidine core continues to expand, with CAS 187725-00-4 maintaining a stable position due to its proven utility. Current research publications demonstrate innovative applications in combination therapies and drug repurposing strategies, ensuring ongoing relevance in both academic and industrial settings.
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